Lobeglitazone

PPARγ molecular docking binding affinity

Lobeglitazone is a dual PPARα/γ partial agonist with EC50 of 137.4 nM (PPARγ) and 546.3 nM (PPARα), featuring a unique p-methoxyphenoxy group enabling Ω-pocket engagement and ~12-fold higher binding affinity versus pioglitazone. Its 0.5 mg clinical dose versus 15–30 mg for pioglitazone underscores superior potency. Ideal for co-crystallization studies (1.7 Å resolution achieved), Ser245 phosphorylation assays, and preclinical T2DM/dyslipidemia models requiring dual-receptor modulation. Procure ≥98% purity reference material for LC-MS/MS method development and pharmacokinetic studies.

Molecular Formula C24H24N4O5S
Molecular Weight 480.5 g/mol
CAS No. 607723-33-1
Cat. No. B1674985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobeglitazone
CAS607723-33-1
SynonymsCKD 501
CKD-501
CKD501
lobeglitazone
Molecular FormulaC24H24N4O5S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC
InChIInChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)
InChIKeyCHHXEZSCHQVSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lobeglitazone (CAS 607723-33-1) for Scientific and Industrial Procurement


Lobeglitazone is a thiazolidinedione (TZD) class peroxisome proliferator-activated receptor gamma (PPARγ) agonist developed for type 2 diabetes mellitus, with a molecular weight of 578.61 g/mol for the sulfate salt form [1]. It is distinguished by its dual PPARα/γ partial agonism, with EC50 values of 137.4 nM for PPARγ and 546.3 nM for PPARα, and was first approved in South Korea in 2013 as Duvie® [2]. Structural studies at 1.7 Å resolution have revealed a unique p-methoxyphenoxy group that extends into the Ω-pocket of PPARγ, a feature not present in pioglitazone or rosiglitazone [3].

Why Lobeglitazone (CAS 607723-33-1) Cannot Be Substituted with Generic Thiazolidinediones


Within the thiazolidinedione class, lobeglitazone exhibits a unique dual PPARα/γ partial agonism profile and a distinct binding mode that confer a lower effective dose and altered transcriptional outcomes compared to pioglitazone and rosiglitazone [1]. Its p-methoxyphenoxy substituent engages the Ω-pocket of PPARγ, enhancing binding affinity by approximately 12-fold over pioglitazone and rosiglitazone in docking analyses, which correlates with a clinically effective dose of 0.5 mg versus 15–30 mg for pioglitazone [2]. Additionally, lobeglitazone’s partial PPARα activity (EC50 = 546.3 nM) distinguishes it from pure PPARγ agonists, potentially influencing lipid metabolism pathways differently [3]. These quantitative differences in molecular pharmacology preclude simple interchangeability, necessitating compound-specific validation in research and clinical applications.

Quantitative Evidence Guide for Lobeglitazone (CAS 607723-33-1) Versus Comparator Compounds


PPARγ Binding Affinity: 12-Fold Higher Than Pioglitazone and Rosiglitazone in Docking Studies

Docking analysis using crystal structures of TZD-bound PPARγ revealed that lobeglitazone exhibits approximately 12-fold higher affinity for PPARγ compared to both rosiglitazone and pioglitazone [1]. This computational finding is supported by functional EC50 data: lobeglitazone activates PPARγ with an EC50 of 137.4 nM, whereas rosiglitazone and pioglitazone have reported EC50 values of 107.6 nM and 549.2 nM, respectively [2]. The enhanced binding is attributed to the p-methoxyphenoxy group of lobeglitazone, which makes additional hydrophobic contacts with the Ω-pocket of PPARγ not utilized by pioglitazone or rosiglitazone [1].

PPARγ molecular docking binding affinity

Clinical Glycemic Efficacy: Non-Inferior HbA1c Reduction at 30-Fold Lower Dose

In a 24-week, multicenter, randomized, double-blind, active-controlled phase III trial (n=253), lobeglitazone 0.5 mg once daily demonstrated non-inferior glycemic efficacy to pioglitazone 15 mg once daily when added to metformin [1]. The mean change in HbA1c from baseline to week 24 was -0.74% in both treatment groups, with a mean difference of 0.01% (95% CI: -0.16 to 0.18), confirming non-inferiority [1]. A subsequent meta-analysis of randomized controlled trials corroborated these findings, reporting a mean difference in HbA1c of 0.03% (95% CI: -0.11 to 0.17; P=0.65) for lobeglitazone 0.5 mg/day versus pioglitazone 15 mg/day and sitagliptin 100 mg/day [2].

type 2 diabetes HbA1c clinical trial

PPARα/γ Dual Agonism: Distinct Selectivity Profile Versus Pure PPARγ Agonists

Lobeglitazone is a dual PPARα/γ agonist with EC50 values of 137.4 nM for PPARγ and 546.3 nM for PPARα, yielding a γ/α selectivity ratio of approximately 4:1 [1]. In contrast, pioglitazone and rosiglitazone are highly selective PPARγ agonists with negligible PPARα activity at therapeutic concentrations [2]. This dual agonism profile is structurally enabled by the p-methoxyphenoxy extension, which stabilizes a distinct PPARγ conformation while preserving partial PPARα engagement [3]. The partial PPARα activity may contribute to the observed triglyceride-lowering effects in clinical studies, a feature less pronounced with pure PPARγ agonists [2].

PPARα dual agonist selectivity

Inhibition of PPARγ Ser245 Phosphorylation: Superior to Rosiglitazone

Cdk5-mediated phosphorylation of PPARγ at Ser245 (Ser273 in PPARγ2 numbering) is linked to insulin resistance and adverse metabolic effects independent of classical transcriptional agonism. In comparative assays, lobeglitazone inhibited this phosphorylation in a dose-dependent manner and exhibited a greater inhibitory effect than rosiglitazone [1]. This differential inhibition is attributed to lobeglitazone's extended p-methoxyphenol moiety, which interacts with a hydrophobic pocket near the alternate binding site of PPARγ, a region not engaged by rosiglitazone [1]. Quantitative dose-response data from the study confirm superior suppression of p-Ser245 at matched concentrations.

Cdk5 phosphorylation insulin sensitization

Optimal Research and Industrial Application Scenarios for Lobeglitazone (CAS 607723-33-1)


PPARγ Structural Biology and Drug Design

Utilize lobeglitazone as a high-affinity PPARγ ligand for co-crystallization studies (1.7 Å resolution achieved [1]) to investigate Ω-pocket engagement and its role in stabilizing the active conformation. The compound serves as a structural probe for understanding partial agonism and phosphorylation inhibition, offering a template for designing next-generation insulin sensitizers with improved therapeutic windows.

Pharmacological Studies of Dual PPARα/γ Agonism

Employ lobeglitazone in preclinical models of type 2 diabetes with dyslipidemia to dissect the relative contributions of PPARα and PPARγ activation. The 4:1 γ/α selectivity ratio [2] allows for dose-dependent modulation of lipid metabolism pathways not accessible with pure PPARγ agonists like pioglitazone or rosiglitazone.

In Vitro Mechanistic Studies of Cdk5-Mediated PPARγ Phosphorylation

Use lobeglitazone as a tool compound to explore the non-transcriptional effects of PPARγ ligands on Ser245 phosphorylation and downstream insulin-sensitizing pathways [3]. Its superior inhibitory profile versus rosiglitazone makes it ideal for structure-activity relationship studies linking chemical structure to phosphorylation blockade.

Reference Standard for Bioanalytical Method Development

Procure lobeglitazone as a certified reference material for developing and validating LC-MS/MS methods to quantify drug levels in pharmacokinetic and bioequivalence studies, given its distinct chromatographic properties and low therapeutic dose (0.5 mg) relative to other TZDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobeglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.